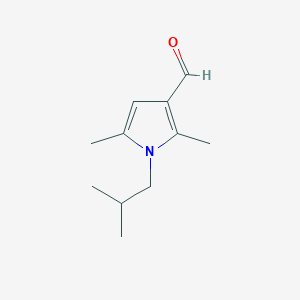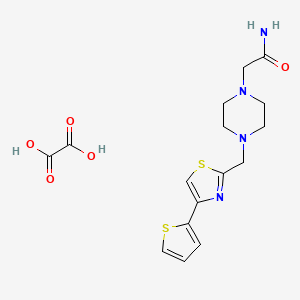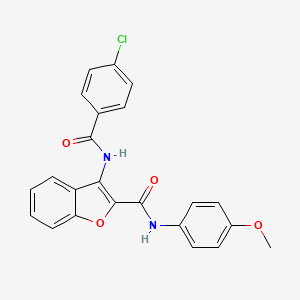![molecular formula C19H17N3O4S B2493771 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251685-44-5](/img/structure/B2493771.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of organic molecules that feature complex structures, including multiple heterocyclic systems. These molecules are of interest for their potential applications in fields such as medicinal chemistry and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including tandem oxidative aminocarbonylation-cyclization reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, showing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds often features complex heterocyclic systems. Crystallographic analysis is a common tool for elucidating the configurations of these molecules, providing insights into their three-dimensional structures and the spatial arrangement of atoms (Liu et al., 2008).
Aplicaciones Científicas De Investigación
Pharmacophoric Heterocyclic Nucleus
The compound 2,3-dihydrobenzo[b][1,4]oxathiine, which shares a structural similarity with the chemical , is known for its wide range of biological activities. It has been identified as a valuable pharmacophoric heterocyclic nucleus, exhibiting properties as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its applications to include antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship (SAR) of derivatives containing this skeleton have been a topic of significant research interest (Viglianisi & Menichetti, 2010).
Anti-proliferative Agents and Kinase Inhibitors
Another related study explored the synthesis of 1,2,4-triazines using tetrahydrobenzo[b]thiophene derivatives, which are biologically active compounds. These derivatives were tested as anticancer drugs and kinase inhibitors. The synthesized compounds exhibited potent c-Met kinase inhibitory potency and cytotoxic activity against various cancer cell lines, suggesting their potential as effective anticancer agents with low cytotoxicity and good bioavailability (Abdo, Mohareb, & Halim, 2020).
Antioxidant Profile
The antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, including those with thiophene substitution, have been studied. These compounds demonstrated varying degrees of antioxidant capacity, influencing lipid peroxidation and enzymatic activities related to oxidative stress. This suggests potential applications in areas where oxidative stress plays a role, such as in certain diseases or aging processes (Malmström et al., 2001).
Cardioactive Agents
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, which is structurally related to the queried compound, is a crucial part of many cardioactive pyridazinone derivatives. These compounds have been either clinically used or tested in clinical trials for their cardiotonic properties. The synthesis and use of this moiety in developing cardioactive agents have been the subject of extensive research, indicating its potential in cardiovascular therapeutics (Imran & Abida, 2016).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12(22-18(23)7-5-14(21-22)17-3-2-10-27-17)19(24)20-13-4-6-15-16(11-13)26-9-8-25-15/h2-7,10-12H,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUPFYIDGNGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)


![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)
